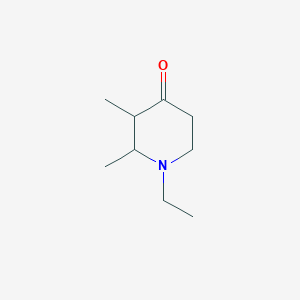1-ethyl-2,3-dimethylpiperidin-4-one
CAS No.: 728024-60-0
Cat. No.: VC9456546
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 728024-60-0 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-ethyl-2,3-dimethylpiperidin-4-one |
| Standard InChI | InChI=1S/C9H17NO/c1-4-10-6-5-9(11)7(2)8(10)3/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | RRUBGQWCJKNSGN-UHFFFAOYSA-N |
| SMILES | CCN1CCC(=O)C(C1C)C |
| Canonical SMILES | CCN1CCC(=O)C(C1C)C |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s core structure consists of a piperidin-4-one scaffold, where the nitrogen atom at position 1 is substituted with an ethyl group (-CH₂CH₃), while methyl groups (-CH₃) occupy positions 2 and 3 . The molecular formula C₉H₁₉NO corresponds to a molecular weight of 157.25 g/mol, with an exact mass of 157.1467 Da . The InChIKey identifier (WEPBBBLOFRSXAV-UHFFFAOYSA-N) and SMILES string (CCN1CCC(C(C1C)C)O) provide unambiguous representations of its connectivity .
Conformational Analysis
X-ray crystallographic studies of analogous piperidin-4-one derivatives suggest that the ring typically adopts a chair conformation, with substituents occupying equatorial or axial positions depending on steric and electronic factors . For 1-ethyl-2,3-dimethylpiperidin-4-one, the ethyl group at N-1 likely adopts an equatorial orientation to minimize steric hindrance, while the 2- and 3-methyl groups may occupy axial positions, stabilizing the chair conformation through van der Waals interactions .
Spectroscopic Characterization
-
IR Spectroscopy: The compound exhibits characteristic absorption bands for carbonyl (C=O) stretching at ~1710 cm⁻¹ and N-H stretching (if protonated) near 3300 cm⁻¹ .
-
NMR Data: In the ¹H NMR spectrum, the axial methyl groups at C-2 and C-3 are expected to resonate as singlets at δ 1.2–1.4 ppm, while the ethyl group’s methylene protons appear as a quartet near δ 3.0–3.5 ppm . The ketonic oxygen at C-4 deshields adjacent protons, resulting in downfield shifts for H-3 and H-5 .
Synthetic Methodologies
Mannich Condensation
A common route to piperidin-4-ones involves the Mannich reaction, where a dicarboxylic acid ester reacts with an aldehyde and ammonia or a primary amine . For 1-ethyl-2,3-dimethylpiperidin-4-one, ethylamine could serve as the amine component, while acetone derivatives provide the methyl substituents. The reaction proceeds via imine formation, followed by cyclization and oxidation to yield the ketone .
N-Alkylation Strategies
Post-synthetic modification of piperidin-4-one precursors via N-alkylation introduces the ethyl group at position 1. For example, treating 2,3-dimethylpiperidin-4-one with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions facilitates alkylation .
Crystallization and Purification
Recrystallization from ethanol or methanol yields high-purity crystals, as demonstrated for structurally related compounds . Slow evaporation of solvent at 4°C promotes the growth of single crystals suitable for X-ray diffraction analysis .
Physicochemical Properties
Thermodynamic Parameters
-
Boiling Point: Estimated at 185–190°C based on analog data (e.g., 1-ethyl-2-propylbenzene boils at 185.7°C) .
-
Density: ~0.92 g/cm³, inferred from similar piperidine derivatives .
Solubility Profile
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is miscible with organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO) .
Stability and Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume